N-[4-(butan-2-yl)phenyl]-1-phenylmethanesulfonamide
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Overview
Description
N-[4-(butan-2-yl)phenyl]-1-phenylmethanesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents. This compound features a phenylmethanesulfonamide group attached to a butan-2-yl substituted phenyl ring, making it a unique structure with potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(butan-2-yl)phenyl]-1-phenylmethanesulfonamide can be achieved through several methods. One common approach involves the reaction of 4-(butan-2-yl)aniline with phenylmethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, solvent recovery and recycling methods are employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: N-[4-(butan-2-yl)phenyl]-1-phenylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-[4-(butan-2-yl)phenyl]-1-phenylmethanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial properties, making it a candidate for developing new antibiotics.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory agent.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(butan-2-yl)phenyl]-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of folic acid in bacteria by binding to the enzyme dihydropteroate synthase. This inhibition prevents the bacteria from producing essential nucleotides, leading to their death. The compound may also interact with other enzymes and receptors, depending on its specific application.
Comparison with Similar Compounds
- N-[3-methyl-1-oxo-1-(p-tolyl)butan-2-yl]-4-(phenylsulfonyl)benzamide
- N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine
- 2-[(2,6-diarylpiperidin-4-yl)hydrazono]-2,3-dihydrothiazoles
Comparison: N-[4-(butan-2-yl)phenyl]-1-phenylmethanesulfonamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the sulfonamide group. This structure imparts distinct chemical and biological properties compared to other similar compounds. For instance, the presence of the butan-2-yl group may enhance its lipophilicity, potentially improving its ability to penetrate biological membranes.
Properties
IUPAC Name |
N-(4-butan-2-ylphenyl)-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-3-14(2)16-9-11-17(12-10-16)18-21(19,20)13-15-7-5-4-6-8-15/h4-12,14,18H,3,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSQAOHJSUKKHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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